GFB-204

Angiogenesis Growth factor antagonist Dual inhibitor

GFB-204 (MeSH Unique ID: C502468) is a synthetic calixarene derivative that functions as a dual growth factor-binding antagonist, targeting both vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF). Unlike conventional ATP-competitive tyrosine kinase inhibitors (TKIs), GFB-204 binds directly to the growth factor ligands themselves, preventing their interaction with cell-surface receptors Flk-1 (VEGFR-2) and PDGFR at concentrations of 200–500 nM.

Molecular Formula
Molecular Weight
Cat. No. B1194443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGFB-204
SynonymsGFB204;  GFB-204;  GFB 204.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GFB-204: The First Dual VEGF/PDGF Growth Factor-Binding Calixarene for Angiogenesis Research


GFB-204 (MeSH Unique ID: C502468) is a synthetic calixarene derivative that functions as a dual growth factor-binding antagonist, targeting both vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) [1]. Unlike conventional ATP-competitive tyrosine kinase inhibitors (TKIs), GFB-204 binds directly to the growth factor ligands themselves, preventing their interaction with cell-surface receptors Flk-1 (VEGFR-2) and PDGFR at concentrations of 200–500 nM [2]. GFB-204 is recognized as the first-in-class dual inhibitor capable of simultaneously antagonizing PDGF- and VEGF-stimulated receptor tyrosine phosphorylation, with IC50 values of 190 nM and 480 nM, respectively [3]. The compound demonstrates oral bioavailability and has progressed to preclinical development by Tigris Pharmaceuticals [3].

Why GFB-204 Cannot Be Replaced by Single-Target Angiogenesis Inhibitors or Multi-Kinase TKIs


GFB-204 occupies a unique mechanistic niche that precludes simple interchange with other angiogenesis inhibitors. First, it binds directly to the extracellular growth factors VEGF and PDGF rather than competing at the intracellular ATP-binding pocket of receptors—a mode of action fundamentally distinct from TKIs such as sunitinib [1]. Second, GFB-204 is the only calixarene-derived compound with potent dual VEGF/PDGF antagonism; its direct predecessors GFB-111 (PDGF-selective, IC50 = 250 nM for PDGF but only ~10,000 nM for VEGF) and GFA-116 (VEGF-selective, IC50 = 750 nM, no PDGF activity) each address only one arm of the angiogenic axis [2][3]. Third, GFB-204's selectivity profile—sparing EGF, IGF-1, and FGF signaling pathways—contrasts with multi-target TKIs that carry broader kinase inhibition and consequently distinct off-target liabilities [1][4]. Substituting any single-target agent or broad-spectrum TKI would fail to replicate GFB-204's specific dual ligand-binding mechanism and selectivity fingerprint.

GFB-204 Quantitative Differentiation Evidence: Comparator-Based Selection Data


GFB-204 Dual VEGF/PDGF Binding vs. Single-Target Calixarene Predecessors GFB-111 and GFA-116

GFB-204 is the only calixarene-derived compound achieving potent dual antagonism of both PDGF and VEGF pathways. GFB-111 binds PDGF selectively (IC50 = 250 nM) but exhibits negligible VEGF inhibition (IC50 ≈ 10,000 nM) [1]. GFA-116 binds VEGF selectively (IC50 = 750 nM) with no detectable PDGF binding [2]. In contrast, GFB-204 simultaneously targets both growth factors with IC50 values of 190 nM (PDGF) and 480 nM (VEGF) [3], making it the first dual inhibitor in this chemical series [3].

Angiogenesis Growth factor antagonist Dual inhibitor Calixarene

GFB-204 Pathway Selectivity: Sparing of EGF, IGF-1, and FGF Signaling vs. Multi-Target TKIs

GFB-204 does not inhibit EGF, IGF-1, or FGF stimulation of Erk1/2, Akt, and STAT3 phosphorylation at concentrations effective for VEGF/PDGF blockade [1]. In contrast, sunitinib—a clinically approved multi-target TKI—potently inhibits FGFR1 (IC50 = 2,900 nM in biochemical kinase assays, and >65% inhibition in cell-based assays at 10 μM), along with KIT and FLT3 [2][3]. This narrower pathway selectivity of GFB-204 is a direct consequence of its extracellular growth factor-binding mechanism rather than intracellular ATP-pocket competition.

Selectivity Kinase profiling Off-target Signaling

GFB-204 Oral Bioavailability and In Vivo Tumor Efficacy vs. Injectable Calixarene Predecessors

GFB-204 is orally active and suppresses growth of multiple human tumor xenografts in mice, including lung, prostate, renal, pancreatic, breast, and brain tumors [1][2]. In a breast tumor model driven by MMTV-ErbB2 overexpression, oral GFB-204 treatment caused tumor regression [2]. The compound significantly decreased plasma levels of both PDGF and VEGF upon oral administration [2]. By contrast, GFB-111—the PDGF-selective predecessor—was administered by intraperitoneal (i.p.) injection in tumor-bearing nude mice and has no reported oral bioavailability [3].

Oral bioavailability Xenograft In vivo efficacy Tumor regression

GFB-204 Pericyte Disruption: Dual Endothelial and Perivascular Cell Targeting

GFB-204 uniquely disrupts both endothelial cell and pericyte compartments of tumor vasculature. In vitro, GFB-204 blocks differentiation of pre-pericyte mesenchymal cells (10T1/2) as measured by αSMA, NG2, and Desmin markers, and inhibits co-culture vessel formation of HUVEC and 10T1/2 cells [1]. In vivo, GFB-204 blocks the localization of pericytes to tumor vasculature, resulting in disorganized and leaky vessels incapable of supporting tumor growth [1]. This dual cellular targeting is a direct consequence of simultaneous VEGF and PDGF antagonism: VEGF drives endothelial cell proliferation and migration, while PDGF mediates pericyte recruitment [2]. Single-target agents such as bevacizumab (anti-VEGF antibody) primarily affect endothelial cells without directly disrupting pericyte coverage.

Pericyte Vascular maturation Tumor vasculature Vessel normalization

GFB-204 Extracellular Growth Factor-Binding Mechanism vs. ATP-Competitive Kinase Inhibition

GFB-204 operates through a therapeutically distinct mechanism: it binds directly to the VEGF and PDGF ligands in the extracellular space, preventing their interaction with cognate receptors Flk-1 and PDGFR [1]. This is fundamentally different from ATP-competitive TKIs such as sunitinib, which bind to the intracellular kinase domain to block catalytic activity [2]. GFB-204's ligand-binding mechanism is evidenced by its ability to block radiolabeled growth factor binding to cell-surface receptors (200–500 nM) and subsequent inhibition of downstream Erk1/2, Akt, and STAT3 phosphorylation [1]. The calixarene scaffold projects functional groups that recognize the surface topology of PDGF and VEGF, disrupting the protein-protein interaction interface required for receptor engagement [3].

Mechanism of action Ligand binding ATP-competitive Receptor tyrosine kinase

GFB-204 Application Scenarios: Where This Dual VEGF/PDGF Binder Delivers Differentiated Research Value


Dual VEGF/PDGF Pathway Dissection in Angiogenesis Signaling Studies

GFB-204 is uniquely suited for experiments requiring simultaneous, selective blockade of both VEGF and PDGF pathways from a single chemical probe. Its inability to inhibit EGF, IGF-1, or FGF signaling [1] ensures that observed anti-angiogenic effects are attributable exclusively to VEGF/PDGF axis disruption. For studies comparing single vs. dual pathway inhibition, GFB-204 serves as the dual-pathway condition, while GFA-116 (VEGF-only) and GFB-111 (PDGF-only) provide the respective single-pathway controls [2][3]. The extracellular ligand-binding mechanism further distinguishes GFB-204 from ATP-competitive TKIs, enabling orthogonal validation of kinase-dependent vs. ligand-dependent signaling outputs.

Oral In Vivo Tumor Xenograft and Transgenic Mouse Models

GFB-204's oral bioavailability makes it the calixarene compound of choice for chronic dosing in murine tumor models, including xenograft (lung, breast, prostate, pancreas, renal, brain) and transgenic (MMTV-ErbB2) systems [1][2]. The compound's ability to cause tumor regression in the MMTV-ErbB2 breast cancer model, coupled with decreased plasma PDGF and VEGF levels post-oral treatment, provides measurable pharmacodynamic biomarkers for dose-response studies [2]. Researchers comparing oral vs. parenteral anti-angiogenic strategies can benchmark GFB-204 against injectable predecessors GFB-111 and GFA-116 [3].

Pericyte Biology and Tumor Vascular Maturation Research

GFB-204 is the only calixarene-based tool compound demonstrated to block pericyte differentiation and localization to tumor vasculature in vivo [1]. Its dual VEGF (endothelial cell) and PDGF (pericyte) targeting enables studies of vessel normalization, vascular permeability, and pericyte-mediated resistance to anti-angiogenic monotherapy. The 10T1/2 co-culture system with HUVEC cells, where GFB-204 inhibits vessel formation and pericyte differentiation markers (αSMA, NG2, Desmin), provides a well-defined in vitro model for mechanistic dissection of endothelial-pericyte crosstalk [1].

Combination Therapy Screening with Akt Pathway Inhibitors in Oncology

GFB-204 has been specifically cited in patents as a VEGF/PDGF-binding agent for combination with Akt activation inhibitors (e.g., Triciribine) to overcome chemoresistance in cancer [1]. This positions GFB-204 as a relevant tool compound for preclinical combination screens evaluating dual angiogenic blockade plus PI3K/Akt pathway inhibition. The compound's selectivity profile (sparing EGF/IGF-1/FGF) reduces confounding cross-pathway effects in combination studies, a critical consideration when interpreting synergy or antagonism with other targeted agents.

Quote Request

Request a Quote for GFB-204

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.